molecular formula C7H4ClF3N2O B12501736 6-Chloro-5-(trifluoromethyl)picolinamide

6-Chloro-5-(trifluoromethyl)picolinamide

Cat. No.: B12501736
M. Wt: 224.57 g/mol
InChI Key: OTUOZSWLRPXVGP-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C(_7)H(_4)ClF(_3)N(_2)O and a molecular weight of 224.57 g/mol It is a derivative of picolinamide, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)picolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloronicotinic acid and trifluoromethylamine.

    Amidation Reaction: The 6-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl(_2)) under reflux conditions.

    Formation of Picolinamide: The acid chloride is then reacted with trifluoromethylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

6-Chloro-5-(trifluoromethyl)picolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinamide depends on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylpicolinamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-Chloro-5-(difluoromethyl)picolinamide: Contains a difluoromethyl group instead of a trifluoromethyl group.

    6-Chloro-5-(trifluoromethyl)pyridine: Lacks the amide functional group.

Uniqueness

6-Chloro-5-(trifluoromethyl)picolinamide is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall stability, making it a versatile and valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-5-3(7(9,10)11)1-2-4(13-5)6(12)14/h1-2H,(H2,12,14)

InChI Key

OTUOZSWLRPXVGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)N

Origin of Product

United States

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